3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methyl-3-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(6-10)4-5-11(3)8(9)12/h7H,4-6,10H2,1-3H3 |
InChI Key |
IQWIQCKAWIVDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCN(C1=O)C)CN |
Origin of Product |
United States |
Preparation Methods
Step 1: Ring Closure to Form the Intermediary Compound
Objective : Synthesize the pyrrolidinone core by cyclization of suitable precursors.
- Reactants :
- Malic acid (or analogous amino acid derivatives)
- Methylamine (40% aqueous solution)
- Toluene as solvent (or alternative high-boiling solvents)
- Procedure :
- In a 1L reaction vessel, add approximately 420 g of toluene.
- Introduce 60 g of malic acid and 41.6 g of methylamine solution dropwise under stirring at approximately 15°C.
- Reflux the mixture for about 18 hours, facilitating water removal via azeotropic distillation.
- Post-reaction, cool the mixture, concentrate to remove toluene, and add propanol to assist in dissolving oily residues.
- Reflux at 85°C, then cool to 30°C.
- Add n-heptane dropwise to induce crystallization, followed by cooling to 5°C.
- Filter to obtain a white solid, identified as 3-hydroxy-1-methylcyclobutanediamide (intermediate III).
Note: This step is adapted from patent CN113321605A, which describes similar cyclization reactions employing ring closure via condensation and dehydration mechanisms.
Step 2: Reduction of the Intermediate to the Target Compound
Objective : Convert the cyclized intermediate into 3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one .
- Reactants :
- Intermediate III (~18-63 g depending on scale)
- Trimethyl borate (27-101 g)
- Tetrahydrofuran (72-123 g)
- Reducing agent (e.g., boron trifluoride-ethyl ether or boron tribromide-ethyl ether)
- Hydrochloric acid (10 mol/L)
- Procedure :
- Under an inert atmosphere (nitrogen or argon), cool the reaction mixture to approximately -10°C to 10°C.
- Add tetrahydrofuran and the reducing agent to the reaction vessel containing intermediate III.
- Dropwise, add dimethyl sulfate to methylate nitrogen functionalities, maintaining the temperature to prevent side reactions.
- Subsequently, add a mixture of trimethyl borate and tetrahydrofuran dropwise, maintaining the temperature at 0-50°C.
- Stir and heat gently (up to 50°C) for approximately 2 hours to ensure complete reduction.
- Quench the reaction by slow addition of hydrochloric acid under ice bath conditions.
- Concentrate the mixture to remove tetrahydrofuran.
- Extract the product with ethyl acetate multiple times, combine organic layers, and evaporate under reduced pressure.
- Final distillation yields the target compound as a colorless liquid.
Note: This reduction protocol aligns with methods described in patent CN113321605A, emphasizing the use of boron-based reducing agents for safety and efficiency.
Research Outcomes and Optimization
- Yield Improvements : Using boron trifluoride-ethyl ether as a reducing agent significantly enhances yield and purity compared to traditional hydride reagents.
- Purity and Crystallization : The solid intermediate (compound III) facilitates purification, reducing impurities and increasing overall yield.
- Safety and Scalability : Replacing hazardous reagents like lithium aluminum hydride with milder boron reagents improves process safety, enabling scale-up.
Data Summary Table
Chemical Reactions Analysis
3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and TBHP, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can lead to the formation of amines .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrrolidine derivatives are explored for their potential as therapeutic agents due to their ability to interact with various biological targets . 3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one may be investigated for its potential as a drug candidate for treating diseases such as cancer, neurological disorders, and infectious diseases . Additionally, it can be used as a building block in the synthesis of more complex molecules for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of 3-(aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one with similar compounds:
Biological Activity
3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one, a heterocyclic organic compound with the molecular formula CHNO and a molecular weight of 170.25 g/mol, has garnered attention for its potential biological activities. Characterized by a pyrrolidine ring structure, this compound features an aminomethyl group at the third position and a propan-2-yl (isopropyl) group at the first position, which contribute to its unique chemical properties and pharmacological potential.
Structural Characteristics
The structural features of 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one enhance its lipophilicity and influence its interactions with biological targets. This section compares it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrolidine | Five-membered ring without substitutions | Basic structure lacking functional groups |
| 1-Methylpyrrolidine | Similar structure but without aminomethyl group | Lacks additional functionalization |
| 3-(Aminomethyl)pyrrolidine | Contains aminomethyl group but lacks propan-2-YL | Focused on simpler amine interactions |
| Pregabalin | Related structure used as an anticonvulsant | Known for specific therapeutic applications |
The presence of both aminomethyl and propan-2-YL groups in this compound enhances its pharmacokinetic profile, making it a valuable candidate for further research in medicinal chemistry.
Pharmacological Potential
Research into the biological effects of 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one is ongoing, focusing on its role in enzyme interactions and metabolic pathways. Compounds with similar structures have been shown to influence neurotransmitter systems and exhibit enzyme inhibition mechanisms.
Key Areas of Investigation:
- Enzyme Interactions: Studies indicate that this compound may interact with various enzymes, influencing metabolic pathways crucial for therapeutic effects.
- Neurotransmitter Systems: The compound's structural features suggest potential interactions with neurotransmitter receptors, which could lead to applications in neuropharmacology.
Anticancer Activity
Preliminary studies suggest that derivatives of pyrrolidine compounds, including 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one, may exhibit anticancer properties. For instance, related pyrrolidine derivatives have demonstrated cytotoxicity against various cancer cell lines, including MDA-MB-468 and others .
Case Study:
In a recent study, pyrrolidine derivatives were screened against several cancer cell lines, showing varying degrees of cytotoxicity. The findings indicated that modifications in the chemical structure significantly affected the anticancer efficacy of these compounds, highlighting the need for further exploration of 3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one in this context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
